molecular formula C22H15NO5S B2912176 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 902327-40-6

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2912176
CAS No.: 902327-40-6
M. Wt: 405.42
InChI Key: CBDRWTKADRSCEL-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a chromen-4-one core substituted with a 1,3-benzodioxole group at position 3 and a thiophene-acetamide moiety at position 2. This structure combines aromatic heterocycles (benzodioxole, thiophene) with a chromone scaffold, which is frequently associated with biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c24-19(11-14-4-3-9-29-14)23-22-20(13-7-8-17-18(10-13)27-12-26-17)21(25)15-5-1-2-6-16(15)28-22/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDRWTKADRSCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, which is then functionalized with the benzodioxole and thiophene groups. The reaction conditions often involve the use of catalysts such as palladium for cross-coupling reactions and specific solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to mitotic blockade and cell apoptosis . These interactions are crucial for its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several derivatives reported in the literature, particularly those containing chromone, thiazolidinone, or acetamide frameworks. Below is a detailed comparison based on substituents, physicochemical properties, synthesis efficiency, and biological activities.

Structural and Physicochemical Properties
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data
Target Compound Chromen-4-one 3-(1,3-Benzodioxol-5-yl), 2-(thiophen-2-yl)acetamide ~409.4* N/A N/A N/A
Compound D14 Pyridazinone 5-Chloro-1-phenylpyridazin-4-yl, piperazine, benzodioxole ~483.9 N/A N/A N/A (in vivo antitumor data)
Compound 9 Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl ~467.9 186–187 90 $ ^1 $H-NMR, MS
Compound 25 Thiazolidinone 3,4,5-Trimethoxybenzylidene, 3-(trifluoromethyl)phenyl ~557.0 160–161 89 $ ^1 $H-NMR, MS
Compound 50 Thiazolidinone 3,5-Dichloro-2-hydroxybenzylidene, 4-hydroxyphenyl ~500.0 217–218 53 $ ^1 $H-NMR, MS

*Estimated based on molecular formula.

Key Observations :

  • The target compound’s chromen-4-one core distinguishes it from thiazolidinone-based analogs (e.g., Compounds 9, 25, 50), which typically exhibit lower melting points (147–218°C) .
  • Substitution with electron-donating groups (e.g., methoxy in Compound 25) correlates with higher yields (89%) compared to electron-withdrawing substituents (e.g., nitro in Compound 12, 53% yield) .

Comparative Efficiency :

  • Thiazolidinone derivatives (e.g., Compound 9) achieve high yields (90%) via straightforward condensation reactions, whereas halogenated analogs (e.g., Compound 50) require harsher conditions and exhibit lower yields (53%) .

Mechanistic Insights :

  • The thiophene moiety in the target compound may enhance π-π stacking interactions with biological targets, similar to the role of thiadiazole in Compound 50 .

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes available research findings to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a thiophene ring, which are known to contribute to its pharmacological properties. The molecular formula is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S, indicating the presence of nitrogen and sulfur atoms, which may play roles in its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzodioxole and chromen derivatives. Specifically, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • C6 (rat glioma)
    • NIH/3T3 (mouse embryonic fibroblast)
    The compound demonstrated significant cytotoxicity against A549 and C6 cells while exhibiting low toxicity towards NIH/3T3 cells, suggesting a selective anticancer effect .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound was found to increase early and late apoptosis in cancer cells. This suggests that it may activate intrinsic apoptotic pathways.
    • DNA Synthesis Inhibition : It inhibited DNA synthesis in A549 and C6 cells, further contributing to its anticancer properties.
    • Mitochondrial Membrane Potential Disturbance : Changes in mitochondrial membrane potential were observed, indicating potential mitochondrial dysfunction as part of its mechanism .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective activity. Research has indicated that benzodioxole derivatives can modulate pathways involved in neuroprotection by influencing neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Activity

Compounds with similar structures have also been studied for their anti-inflammatory properties. Benzodioxole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .

Case Study 1: Cytotoxic Evaluation

A study synthesized several benzodioxole-based derivatives and evaluated their cytotoxic effects. Among these, the derivative containing the benzodioxole structure showed promising results against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Mechanistic Insights

Further mechanistic studies involving docking simulations provided insights into the interaction of these compounds with target proteins involved in cancer progression. The binding affinity of this compound to specific targets was evaluated using computational methods, suggesting its potential as a lead compound for drug development .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerA549Cytotoxicity (IC50 values)
C6Induction of apoptosis
NeuroprotectiveIn vitro modelsModulation of oxidative stress
Anti-inflammatoryCOX inhibitionReduction in inflammatory markers

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